2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan
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Overview
Description
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan is a complex organic compound characterized by the presence of a fluorenone core substituted with nitro groups and a furan ring
Preparation Methods
The synthesis of 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan typically involves the reaction of 2,7-dinitrofluorenone with furan derivatives under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst to facilitate the reaction
Chemical Reactions Analysis
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This redox activity is a key factor in its antimicrobial properties, as it disrupts the normal functioning of microbial cells .
Comparison with Similar Compounds
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan can be compared to other nitro-substituted fluorenone derivatives, such as:
2,7-Dinitrofluorenone: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
2-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]furan: Contains additional nitro groups, which may enhance its redox activity but also increase its reactivity and potential toxicity. The presence of the furan ring in this compound provides unique chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
112801-39-5 |
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Molecular Formula |
C18H10N2O5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[(2,7-dinitrofluoren-9-ylidene)methyl]furan |
InChI |
InChI=1S/C18H10N2O5/c21-19(22)11-3-5-14-15-6-4-12(20(23)24)9-17(15)18(16(14)8-11)10-13-2-1-7-25-13/h1-10H |
InChI Key |
HZIBFKLALOVJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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